2-(1H-imidazol-1-yl)cyclopentan-1-ol 2-(1H-imidazol-1-yl)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1184093-57-9
VCID: VC3073197
InChI: InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2
SMILES: C1CC(C(C1)O)N2C=CN=C2
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

2-(1H-imidazol-1-yl)cyclopentan-1-ol

CAS No.: 1184093-57-9

Cat. No.: VC3073197

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-imidazol-1-yl)cyclopentan-1-ol - 1184093-57-9

Specification

CAS No. 1184093-57-9
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 2-imidazol-1-ylcyclopentan-1-ol
Standard InChI InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2
Standard InChI Key UFWXFQBIQIVZOP-UHFFFAOYSA-N
SMILES C1CC(C(C1)O)N2C=CN=C2
Canonical SMILES C1CC(C(C1)O)N2C=CN=C2

Introduction

2-(1H-imidazol-1-yl)cyclopentan-1-ol is a synthetic organic compound with a molecular formula of C8H12N2O and a molar mass of 152.19 g/mol . It is characterized by the presence of an imidazole ring attached to a cyclopentanol backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 2-(1H-imidazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with imidazole under appropriate conditions. This process may involve the use of catalysts or specific reaction conditions to facilitate the formation of the desired product.

Applications and Research Findings

While specific applications of 2-(1H-imidazol-1-yl)cyclopentan-1-ol are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or antifungal properties. The imidazole ring is known for its presence in various biologically active molecules, suggesting potential avenues for research.

Safety and Handling

As with many organic compounds, handling 2-(1H-imidazol-1-yl)cyclopentan-1-ol requires proper safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. Detailed safety data sheets (SDS) should be consulted for specific handling instructions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator